![molecular formula C17H20N4 B3897449 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine](/img/structure/B3897449.png)
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine
Overview
Description
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine, also known as MPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including monoamine oxidase, acetylcholinesterase, and 5-HT2A receptors. This compound has also been investigated for its potential as an anti-inflammatory and anti-tumor agent.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine is not fully understood. However, it is believed to act through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to exhibit potent activity against several enzymes and receptors, leading to a variety of effects. For example, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which can have antidepressant and anxiolytic effects. This compound has also been shown to exhibit anti-inflammatory and anti-tumor activity, which could have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for further research. It also exhibits potent activity against several enzymes and receptors, making it a promising candidate for further study. However, there are also some limitations to its use. For example, the mechanism of action of this compound is not fully understood, which could make it difficult to develop effective therapeutic applications.
Future Directions
There are several future directions for the study of 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine. One potential direction is to investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop effective therapeutic applications. Overall, this compound is a promising compound with potential applications in various diseases, and further research is needed to fully explore its potential.
properties
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-15-2-4-17(5-3-15)20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h2-9,14H,10-13H2,1H3/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNAKOYHJUOKBR-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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